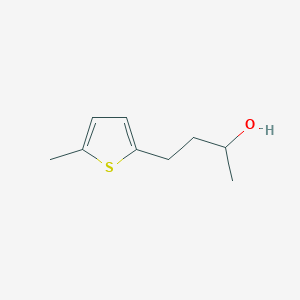
4-(5-Methylthiophen-2-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methylthiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C9H14OS It features a thiophene ring substituted with a methyl group at the 5-position and a butan-2-ol chain at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)butan-2-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methylthiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: Halogenation or nitration reactions at the thiophene ring using reagents like NBS (N-bromosuccinimide) or HNO3 (nitric acid).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at 0°C to room temperature.
Substitution: NBS in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: 4-(5-Methylthiophen-2-yl)butan-2-one
Reduction: 4-(5-Methylthiophen-2-yl)butane
Substitution: 4-(5-Bromothiophen-2-yl)butan-2-ol
Aplicaciones Científicas De Investigación
4-(5-Methylthiophen-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. The butan-2-ol chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Methylthiophen-2-yl)butan-2-one: Similar structure but with a ketone group instead of an alcohol.
4-(5-Bromothiophen-2-yl)butan-2-ol: Similar structure but with a bromine substituent on the thiophene ring.
4-(5-Nitrothiophen-2-yl)butan-2-ol: Similar structure but with a nitro group on the thiophene ring.
Uniqueness
4-(5-Methylthiophen-2-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a thiophene ring and a butan-2-ol chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
77626-59-6 |
|---|---|
Fórmula molecular |
C9H14OS |
Peso molecular |
170.27 g/mol |
Nombre IUPAC |
4-(5-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H14OS/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6-7,10H,3,5H2,1-2H3 |
Clave InChI |
XRZTYSVITIMMLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


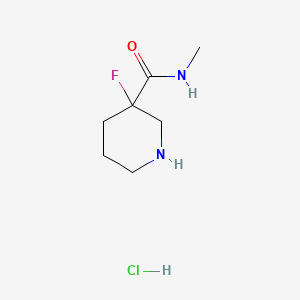
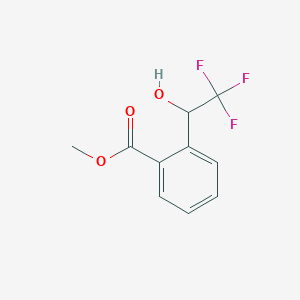
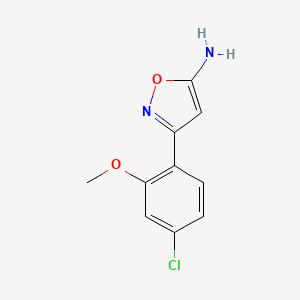
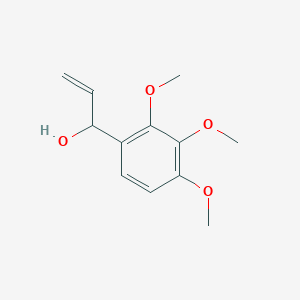

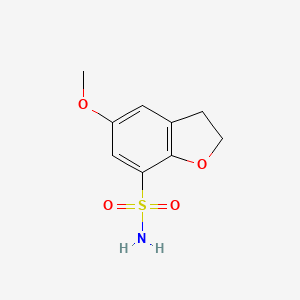

![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
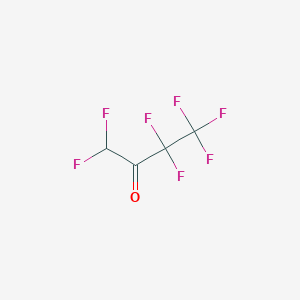

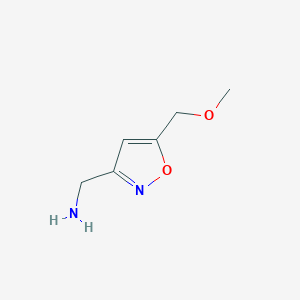
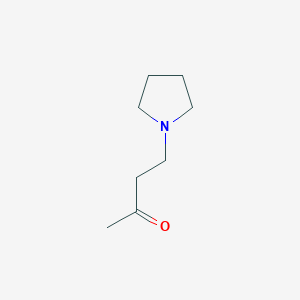

![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
